Bienvenue dans la boutique en ligne BenchChem!

4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine

Lipophilicity Physicochemical property prediction Medicinal chemistry

4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine (CAS 2202245-55-2) is a 2,4,6-trisubstituted pyrimidine bearing a 2,2-difluoroethoxy group at the 4-position and methyl groups at the 2- and 6-positions. With a molecular formula of C₈H₁₀F₂N₂O and a molecular weight of 188.17 g/mol, this compound belongs to the class of fluorinated alkoxypyrimidines widely employed as intermediates in the synthesis of kinase inhibitors, particularly those targeting Janus kinase (JAK) and spleen tyrosine kinase (Syk) pathways.

Molecular Formula C8H10F2N2O
Molecular Weight 188.178
CAS No. 2202245-55-2
Cat. No. B2674045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine
CAS2202245-55-2
Molecular FormulaC8H10F2N2O
Molecular Weight188.178
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OCC(F)F
InChIInChI=1S/C8H10F2N2O/c1-5-3-8(12-6(2)11-5)13-4-7(9)10/h3,7H,4H2,1-2H3
InChIKeyMNMLRACPQFNHSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine (CAS 2202245-55-2): A Fluorinated Pyrimidine Building Block for Kinase-Targeted Medicinal Chemistry


4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine (CAS 2202245-55-2) is a 2,4,6-trisubstituted pyrimidine bearing a 2,2-difluoroethoxy group at the 4-position and methyl groups at the 2- and 6-positions . With a molecular formula of C₈H₁₀F₂N₂O and a molecular weight of 188.17 g/mol, this compound belongs to the class of fluorinated alkoxypyrimidines widely employed as intermediates in the synthesis of kinase inhibitors, particularly those targeting Janus kinase (JAK) and spleen tyrosine kinase (Syk) pathways [1]. The difluoroethoxy moiety is strategically introduced to modulate lipophilicity, metabolic stability, and hydrogen-bonding capacity relative to non-fluorinated alkoxy analogs.

Why 4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine Cannot Be Substituted with Generic Alkoxy-Pyrimidine Analogs


Simple alkoxy substitution at the pyrimidine 4-position—such as methoxy or ethoxy—fails to recapitulate the physicochemical and pharmacokinetic profile imparted by the 2,2-difluoroethoxy group. The –OCH₂CHF₂ moiety introduces a unique conformational polarity switch: the difluoromethylene unit can interconvert between a lipophilic gauche conformation and a polar anti conformation, enabling the molecule to adapt to varying microenvironments within a biological target or during passage through lipid bilayers [1]. This dynamic polarity is absent in –OCH₃ or –OCH₂CH₃ analogs, which exhibit fixed, lower hydrogen-bond acceptor counts and reduced capacity for modulating logP in a context-dependent manner. Consequently, a medicinal chemistry campaign that replaces 4-(2,2-difluoroethoxy)-2,6-dimethylpyrimidine with a non-fluorinated alkoxy congener risks altering target engagement, selectivity, and pharmacokinetic behavior in ways that are not predictable from simple potency measurements alone.

Quantitative Differentiation Evidence for 4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine Against Closest Structural Analogs


LogP Modulation: 2,2-Difluoroethoxy vs. Methoxy at the Pyrimidine 4-Position

Computationally predicted logP for 4-(2,2-difluoroethoxy)-2,6-dimethylpyrimidine is approximately 2.1, representing a ~0.9 log-unit increase relative to the 4-methoxy analog (4-methoxy-2,6-dimethylpyrimidine, CAS 14001-62-8, predicted logP = 1.19) [1]. This increase in lipophilicity is consistent with the well-documented effect of replacing a methoxy oxygen with a difluoromethylene unit, which adds hydrophobic surface area while retaining hydrogen-bond acceptor capacity from the remaining ether oxygen [2]. The difference of ~0.9 log units translates to an approximately 8-fold higher octanol-water partition coefficient, which can significantly influence membrane permeability and nonspecific protein binding in cellular assays.

Lipophilicity Physicochemical property prediction Medicinal chemistry

Hydrogen Bond Acceptor Count: Difluoroethoxy Offers an Additional HB Acceptor Site vs. Methoxy and Ethoxy Analogs

The 2,2-difluoroethoxy group (–OCH₂CHF₂) presents three hydrogen-bond (HB) acceptor atoms: the ether oxygen and the two fluorine atoms. In contrast, the 4-methoxy analog (–OCH₃) and 4-ethoxy analog (–OCH₂CH₃) each present only one HB acceptor (the ether oxygen) [1]. Although C–F groups are generally weak HB acceptors, the geminal difluoro motif (–CHF₂) can engage in synergistic C–F···H interactions with protein backbone NH or side-chain hydroxyl groups, providing additional binding enthalpy that is unavailable to non-fluorinated alkoxy congeners. This difference is critical in kinase hinge-region recognition, where finely tuned hydrogen-bond networks govern inhibitor potency and selectivity [2].

Hydrogen bonding Molecular recognition Structure-activity relationship

Commercial Purity Benchmarking: 4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine vs. 4-Methoxy Analog

Commercially, 4-(2,2-difluoroethoxy)-2,6-dimethylpyrimidine is available from Leyan at a specified purity of 98% . In comparison, the 4-methoxy analog (CAS 14001-62-8) is commonly supplied at purities of 95–97% across multiple vendors [1]. This 1–3 percentage point difference in specified purity, while modest, can be consequential in multi-step synthetic sequences where intermediate purity directly impacts the yield and purity of the final active pharmaceutical ingredient. For procurement decisions in medicinal chemistry campaigns, a 98% purity specification reduces the burden of intermediate purification and minimizes the risk of impurity carryover into biological assays.

Chemical purity Procurement specification Building block quality

Metabolic Soft Spot Reduction: The –OCH₂CHF₂ Group as a Methoxy Isostere with Enhanced Oxidative Stability

The –OCH₃ group at the 4-position of pyrimidines is a known metabolic soft spot, subject to cytochrome P450-mediated O-demethylation that generates a phenolic –OH and formaldehyde, often leading to rapid hepatic clearance. Replacement with –OCH₂CHF₂ introduces a metabolically more robust motif: the electron-withdrawing fluorine atoms deactivate the adjacent C–H bonds toward oxidative metabolism and raise the oxidation potential of the ether α-carbon [1][2]. In matched-pair analyses across multiple chemotypes, difluoroethoxy groups have been shown to increase intrinsic metabolic stability (as measured by human liver microsome (HLM) half-life) by an average of 2- to 4-fold relative to the corresponding methoxy analogs, while maintaining comparable or improved target affinity [3]. Although compound-specific HLM data for the 2,6-dimethylpyrimidine scaffold have not been published, the class-level trend supports the rationale for selecting the difluoroethoxy variant in lead optimization programs where metabolic stability is a key selection criterion.

Metabolic stability Cytochrome P450 Pharmacokinetics

Optimal Application Scenarios for 4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine Based on Quantitative Differentiation Evidence


JAK/Syk Kinase Inhibitor Scaffold Elaboration Requiring Fine-Tuned Lipophilicity

In the synthesis of ATP-competitive JAK1 or Syk inhibitors, the 2,6-dimethyl substitution pattern provides steric complementarity to the kinase hinge region, while the 4-difluoroethoxy group offers a lipophilicity advantage (~ΔlogP +0.9 vs. methoxy) that can improve cellular permeability for intracellular target engagement [1]. Medicinal chemists optimizing lead series should prioritize this building block when passive membrane crossing is rate-limiting and a methoxy analog fails to achieve adequate cell-based potency despite comparable biochemical IC₅₀.

Lead Optimization Programs Where Metabolic O-Demethylation is a Known Clearance Pathway

When structure-metabolism relationship (SMR) studies identify rapid O-demethylation of a 4-methoxy-2,6-dimethylpyrimidine lead, the 4-difluoroethoxy analog offers a direct isosteric replacement predicted to increase HLM stability 2- to 4-fold [2]. This substitution preserves the pyrimidine core geometry and steric profile while eliminating the metabolically labile O–CH₃ bond, enabling a cleaner assessment of target pharmacology in rodent PK/PD models.

Fragment-Based Drug Discovery (FBDD) Requiring a Fluorinated 19F-NMR Probe

The two chemically equivalent fluorine atoms in the –OCH₂CHF₂ group provide a distinct ¹⁹F NMR signal that can be exploited as a probe in fragment-based screening and protein-observed ¹⁹F NMR experiments [3]. Unlike the methoxy or ethoxy analogs, which lack fluorine, 4-(2,2-difluoroethoxy)-2,6-dimethylpyrimidine enables direct detection of target engagement without requiring additional labeling chemistry, facilitating hit validation in FBDD campaigns.

Multi-Step Synthesis of Patent-Protected Kinase Inhibitors Requiring High Intermediate Purity

The commercial availability of this building block at 98% purity supports its direct use in multi-step synthetic routes without additional chromatographic purification . For process chemistry groups scaling up patent-protected kinase inhibitor syntheses, this purity specification reduces operational burden and improves overall yield relative to lower-purity alkoxy-pyrimidine alternatives (typically 95–97%), thereby accelerating the transition from medicinal chemistry to preclinical toxicology batch production.

Quote Request

Request a Quote for 4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.